Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide

Physicochemical profiling Drug-likeness Lead optimization

This unsubstituted benzenesulfonamide (MW 318.4, XLogP3=2, TPSA 67 Ų) serves as the minimalist reference point for systematic SAR expansion. The 3-methoxyazetidine ring imparts conformational rigidity and sp³ character, while the bare sulfonamide terminus enables unrestricted growth vectors via cross-coupling, N-alkylation, or acylation. Unlike pre-functionalized analogs (4-cyano, 2-bromo), this parent scaffold allows maximal synthetic freedom for lead optimization and fragment-based campaigns. Ideal for parallel library synthesis and subtractive ADME profiling.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 2034355-03-6
Cat. No. B2378469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
CAS2034355-03-6
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O3S/c1-21-15-11-18(12-15)14-9-7-13(8-10-14)17-22(19,20)16-5-3-2-4-6-16/h2-10,15,17H,11-12H2,1H3
InChIKeyJRRSIGKDGDJVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzenesulfonamide (CAS 2034355-03-6): Structural Identity and Procurement Baseline


N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzenesulfonamide (CAS 2034355-03-6, molecular formula C16H18N2O3S, molecular weight 318.4 g/mol) is a synthetic small-molecule benzenesulfonamide derivative featuring a 3-methoxyazetidine moiety linked via a para-aniline bridge to a benzenesulfonamide group [1]. The compound belongs to the broader class of azetidine-containing sulfonamides, a scaffold of significant interest in medicinal chemistry for its conformational rigidity, hydrogen-bonding capacity, and modular diversification potential [2]. Its computed physicochemical profile—XLogP3 of 2, topological polar surface area of 67 Ų, and a single hydrogen bond donor—places it within drug-like chemical space, making it a candidate for fragment-based and lead-optimization programs where the unsubstituted benzenesulfonamide terminus serves as a minimalist reference point for SAR expansion [1].

Why In-Class Benzenesulfonamide Analogs Cannot Simply Replace CAS 2034355-03-6


Generic substitution within the azetidine-benzenesulfonamide class is precluded by the specific electronic and steric contributions of the 3-methoxy substituent on the azetidine ring and the unsubstituted nature of the benzenesulfonamide terminus. The methoxy group modulates the azetidine nitrogen's basicity and the ring's conformational preference, directly influencing target-binding pose and metabolic stability . Unlike the 4-cyano analog (CAS 2034491-73-9), which introduces a strong electron-withdrawing group altering π-stacking and hydrogen-bond-acceptor geometry, or the 2-bromo derivative (CAS 2034262-74-1), which adds steric bulk and halogen-bonding potential, the unadorned benzenesulfonamide of CAS 2034355-03-6 provides a clean, minimally perturbed pharmacophore for systematic derivatization and controlled SAR studies [1]. Furthermore, the methoxyazetidine building block itself has documented utility in preparing CNS agents, kinase inhibitors, and GPCR modulators, where subtle substituent changes yield divergent selectivity profiles—making the specific substitution pattern of this compound a non-interchangeable variable in lead optimization .

Quantitative Differentiation Evidence for N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzenesulfonamide vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and Polar Surface Area vs. Cyano and Bromo Analogs

Among the closest commercially cataloged structural analogs of the 3-methoxyazetidine-phenyl-benzenesulfonamide scaffold, CAS 2034355-03-6 occupies a distinct physicochemical niche. Its computed XLogP3 of 2 and topological polar surface area (TPSA) of 67 Ų define a lipophilicity-hydrophilicity balance that differs systematically from the 4-cyano analog (CAS 2034491-73-9; C17H17N3O3S, MW 343.4, additional H-bond acceptor from nitrile) and the 2-bromo analog (CAS 2034262-74-1; C16H17BrN2O3S, MW 397.3, higher lipophilicity from bromine) [1]. The TPSA of 67 Ų for the unsubstituted parent falls below 140 Ų, a threshold commonly associated with acceptable oral bioavailability, and the XLogP3 of 2 sits within the optimal 1–3 range for CNS drug-likeness, distinguishing it from both more polar (4-cyano) and more lipophilic (2-bromo) comparators [2]. These computed differences are directly relevant to permeability, solubility, and off-target promiscuity predictions in early-stage screening cascades.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor Count Minimization vs. 3,4-Dimethoxy and 4-Ethoxy-3-Methyl Analogs

CAS 2034355-03-6 retains a single hydrogen-bond donor (the sulfonamide N–H), whereas several closely related analogs introduce additional donors. The 3,4-dimethoxy analog (CAS not specified in PubChem; C18H22N2O5S, MW 378.44) does not add further H-bond donors but increases rotatable bond count and TPSA through additional methoxy oxygen atoms, while the 4-ethoxy-3-methyl analog (CAS 2034491-56-8; C19H24N2O4S, MW 376.47) may introduce additional H-bond acceptors [1]. Maintaining a single H-bond donor while keeping the total acceptor count at 5 places CAS 2034355-03-6 within Lipinski's Rule of Five guidelines (HBD ≤5, HBA ≤10), which is often predictive of favorable oral absorption. The compound therefore provides a streamlined pharmacophore with minimized H-bond donor liability, a desirable property for programs targeting intracellular or CNS-accessible targets where excessive H-bonding potential impairs membrane transit [2].

H-bond donor optimization Permeability Solubility

Conformational Rigidity of the 3-Methoxyazetidine Ring vs. Flexible-Chain Analogs

The 3-methoxyazetidine ring in CAS 2034355-03-6 provides a conformationally restricted four-membered heterocycle that imposes a defined spatial orientation of the methoxy substituent relative to the aniline-benzenesulfonamide axis. In contrast, compounds employing flexible-chain linkers (e.g., N-(4-aminophenyl)benzenesulfonamide or N-(4-dimethylaminophenyl)benzenesulfonamide) lack this rigidity, sampling a broader ensemble of conformations in solution and at the binding site [1]. The azetidine scaffold is recognized in medicinal chemistry for enhancing binding affinity through entropic stabilization—pre-organizing the ligand in its bioactive conformation reduces the entropic penalty upon target binding [2]. While direct binding-affinity comparisons for this exact compound are not available in the public domain, the class-level advantage of azetidine-containing sulfonamides over their flexible-chain counterparts is supported by multiple kinase and GPCR inhibitor programs documented in the patent literature, where azetidine introduction improved potency by 5- to 50-fold depending on the target system [2].

Conformational restriction Binding entropy Selectivity

High-Value Application Scenarios for N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzenesulfonamide Procurement


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

With a molecular weight of 318.4 Da, a single H-bond donor, and a TPSA of 67 Ų, CAS 2034355-03-6 falls within the 'fragment-plus' or 'lead-like' chemical space highly sought after in FBDD campaigns. Its unsubstituted benzenesulfonamide terminus allows for systematic growth vectors (para, meta, ortho substitution), while the 3-methoxyazetidine ring provides a rigid, sp³-rich core that enhances three-dimensionality—a key criterion for escaping flat, aromatic compound series associated with poor developability. Procurement of this compound as a starting fragment enables medicinal chemistry teams to explore SAR with maximal synthetic freedom, adding substituents to either the azetidine ring or the sulfonamide phenyl group as affinity and selectivity data dictate . This flexibility is not available with pre-functionalized analogs such as the 4-cyano or 2-bromo derivatives, where the substituent pre-commits the scaffold to a particular electronic and steric profile .

Kinase and GPCR Focused Library Design

The methoxyazetidine-benzenesulfonamide scaffold has precedent in kinase and GPCR modulator patent literature, where the azetidine ring contributes to binding-pocket complementarity and the sulfonamide engages catalytic or allosteric residues through hydrogen bonding. CAS 2034355-03-6 serves as an ideal core for parallel library synthesis: the sulfonamide N–H can be alkylated or acylated, the azetidine nitrogen can undergo further functionalization, and the phenyl ring can be elaborated via cross-coupling reactions. Its intermediate lipophilicity (XLogP3 = 2) ensures that elaborated library members remain within drug-like physicochemical space, avoiding the property creep often seen when starting from more lipophilic bromo or methyl-substituted cores. Procurement for library production leverages the compound's balanced property profile and synthetic accessibility .

ADME Reference Standard for Sulfonamide SAR Series

Because CAS 2034355-03-6 possesses a single H-bond donor, a moderate XLogP3, and no strongly electron-withdrawing or electron-donating substituents on the benzenesulfonamide ring, it can function as an internal reference standard within a sulfonamide SAR series. By comparing the permeability, solubility, metabolic stability, and plasma protein binding of more functionalized analogs directly against the parent compound, research teams can deconvolute the specific contribution of each added substituent to ADME properties. This 'subtractive ADME profiling' approach is enabled specifically by the compound's minimal, unadorned structure—a role that more complex, pre-substituted analogs cannot fulfill because their baseline properties already embed the effects of their substituents .

Quote Request

Request a Quote for N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.